molecular formula C9H8ClF2NO B15263990 2-chloro-N-(2,6-difluorobenzyl)acetamide CAS No. 1219827-87-8

2-chloro-N-(2,6-difluorobenzyl)acetamide

Cat. No.: B15263990
CAS No.: 1219827-87-8
M. Wt: 219.61 g/mol
InChI Key: IIJIGOITGCLHHQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-difluorobenzyl)acetamide is an organic compound with the molecular formula C₉H₈ClF₂NO and a molecular weight of 219.62 g/mol . It is a derivative of acetamide, characterized by the presence of a chloro group and two fluorine atoms on the benzyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-difluorobenzyl)acetamide typically involves the reaction of 2,6-difluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction mixture is often subjected to crystallization to isolate the product, followed by recrystallization to achieve the desired purity. The use of advanced purification techniques such as column chromatography may also be employed to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-difluorobenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2,6-difluorobenzyl)acetamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-difluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine substituents enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-dimethylbenzyl)acetamide
  • 2-chloro-N-(2,6-dichlorobenzyl)acetamide
  • 2-chloro-N-(2,6-dibromobenzyl)acetamide

Uniqueness

2-chloro-N-(2,6-difluorobenzyl)acetamide is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity compared to similar compounds with different substituents .

Properties

CAS No.

1219827-87-8

Molecular Formula

C9H8ClF2NO

Molecular Weight

219.61 g/mol

IUPAC Name

2-chloro-N-[(2,6-difluorophenyl)methyl]acetamide

InChI

InChI=1S/C9H8ClF2NO/c10-4-9(14)13-5-6-7(11)2-1-3-8(6)12/h1-3H,4-5H2,(H,13,14)

InChI Key

IIJIGOITGCLHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CCl)F

Origin of Product

United States

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